Penberol

説明

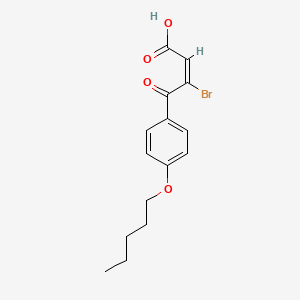

Penberol (cis-beta-4-pentoxybenzoyl-beta-bromoacrylic acid) is a synthetic cytostatic compound developed at the Research Institute for Pharmacy and Biochemistry in Prague. It exhibits antitumor activity by inhibiting cellular energy metabolism, a mechanism distinct from classical cytostatics that primarily target DNA replication or microtubule assembly . Its unique metabolic interference mechanism positions it as a novel candidate for oncology, particularly in chemoresistant malignancies.

特性

CAS番号 |

42241-78-1 |

|---|---|

分子式 |

C15H17BrO4 |

分子量 |

341.2 g/mol |

IUPAC名 |

(E)-3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid |

InChI |

InChI=1S/C15H17BrO4/c1-2-3-4-9-20-12-7-5-11(6-8-12)15(19)13(16)10-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)/b13-10+ |

InChIキー |

KPUGJSNAPAAEJB-JLHYYAGUSA-N |

SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |

異性体SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br |

正規SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Penberol can be achieved through a series of organic reactions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

Penberol can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Penberol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

Industry: Used in the production of advanced materials and specialty chemicals.

作用機序

The mechanism of action of Penberol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogs: Bromoacrylic Acid Derivatives

Penberol belongs to the beta-bromoacrylic acid derivative class, characterized by a bromine-substituted acrylic acid backbone. lists "Bromebrát sodný this compound" under this category, indicating structural kinship.

Functional Analogs: Cytostatics with Divergent Mechanisms

Cisplatin

Cisplatin, a platinum-based compound, is a cornerstone of ovarian cancer treatment. Unlike this compound, it induces DNA cross-linking, disrupting replication and transcription. This compound’s energy metabolism inhibition may benefit patients unresponsive to DNA-targeting agents.

Mitoguazón

Mitoguazón, a bis-guanylhydrazone derivative, inhibits polyamine biosynthesis, critical for cell proliferation. Though structurally unrelated to this compound, it shares antitumor utility. Limited ovarian cancer data exist for Mitoguazón, and its hematologic toxicity contrasts with this compound’s metabolic targeting .

Mechanistic Comparison with Classical Cytostatics

Classical cytostatics (e.g., taxanes, anthracyclines) target mitosis or DNA repair.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。